4-({[2-(1-Adamantyl)-1,3-thiazol-4-yl]methyl}thio)quinazoline
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Overview
Description
4-({[2-(ADAMANTAN-1-YL)-1,3-THIAZOL-4-YL]METHYL}SULFANYL)QUINAZOLINE is a complex organic compound with a molecular formula of C22H23N3S2.
Preparation Methods
The synthesis of 4-({[2-(ADAMANTAN-1-YL)-1,3-THIAZOL-4-YL]METHYL}SULFANYL)QUINAZOLINE involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Attachment of the Adamantane Group: The adamantane moiety is introduced via a nucleophilic substitution reaction, where an adamantyl halide reacts with the thiazole ring.
Formation of the Quinazoline Core: The quinazoline core is typically synthesized through the condensation of anthranilic acid derivatives with formamide or formic acid.
Final Coupling: The final step involves coupling the thiazole-adamantane intermediate with the quinazoline core under suitable conditions, such as using a base like potassium carbonate in a polar aprotic solvent
Industrial production methods for this compound would likely involve optimization of these steps to improve yield and scalability.
Chemical Reactions Analysis
4-({[2-(ADAMANTAN-1-YL)-1,3-THIAZOL-4-YL]METHYL}SULFANYL)QUINAZOLINE undergoes various chemical reactions:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of the quinazoline ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring, using reagents like sodium hydride and alkyl halides.
Hydrolysis: Acidic or basic hydrolysis can lead to the breakdown of the compound into its constituent parts
Scientific Research Applications
4-({[2-(ADAMANTAN-1-YL)-1,3-THIAZOL-4-YL]METHYL}SULFANYL)QUINAZOLINE has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological systems, making it a candidate for drug development and biochemical studies.
Industry: It can be used in the development of advanced materials, such as polymers and nanomaterials, due to its stability and unique properties
Mechanism of Action
The mechanism of action of 4-({[2-(ADAMANTAN-1-YL)-1,3-THIAZOL-4-YL]METHYL}SULFANYL)QUINAZOLINE involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, altering their function.
Comparison with Similar Compounds
4-({[2-(ADAMANTAN-1-YL)-1,3-THIAZOL-4-YL]METHYL}SULFANYL)QUINAZOLINE can be compared with other compounds containing similar moieties:
Similar Compounds: Examples include other adamantane derivatives, thiazole-containing compounds, and quinazoline-based molecules.
Uniqueness: The combination of the adamantane, thiazole, and quinazoline moieties in a single molecule provides unique properties, such as enhanced stability, specific biological activity, and potential for diverse applications
This detailed article provides a comprehensive overview of 4-({[2-(ADAMANTAN-1-YL)-1,3-THIAZOL-4-YL]METHYL}SULFANYL)QUINAZOLINE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C22H23N3S2 |
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Molecular Weight |
393.6 g/mol |
IUPAC Name |
2-(1-adamantyl)-4-(quinazolin-4-ylsulfanylmethyl)-1,3-thiazole |
InChI |
InChI=1S/C22H23N3S2/c1-2-4-19-18(3-1)20(24-13-23-19)26-11-17-12-27-21(25-17)22-8-14-5-15(9-22)7-16(6-14)10-22/h1-4,12-16H,5-11H2 |
InChI Key |
HJTRNRGZABLKFS-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=NC(=CS4)CSC5=NC=NC6=CC=CC=C65 |
Origin of Product |
United States |
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